REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]2[CH:13]=[CH:12][C:11]([C:14](=[O:16])[CH3:15])=[CH:10][CH:9]=2)=[CH:4][CH:3]=1.[BH4-].[Na+]>CO>[Cl:1][C:2]1[CH:3]=[CH:4][C:5]([C:8]2[CH:13]=[CH:12][C:11]([CH:14]([OH:16])[CH3:15])=[CH:10][CH:9]=2)=[CH:6][CH:7]=1 |f:1.2|
|
Name
|
|
Quantity
|
222 g
|
Type
|
reactant
|
Smiles
|
ClC1=CC=C(C=C1)C1=CC=C(C=C1)C(C)=O
|
Name
|
|
Quantity
|
1500 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
21 g
|
Type
|
reactant
|
Smiles
|
[BH4-].[Na+]
|
Type
|
CUSTOM
|
Details
|
stir the mixture on a steam bath for 2 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
Reflux
|
Type
|
STIRRING
|
Details
|
stir at room temperature overnight
|
Duration
|
8 (± 8) h
|
Type
|
CONCENTRATION
|
Details
|
Concentrate the mixture to 500 ml
|
Type
|
ADDITION
|
Details
|
dilute with water
|
Type
|
TEMPERATURE
|
Details
|
cool
|
Type
|
FILTRATION
|
Details
|
filter the product
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC=C(C=C1)C1=CC=C(C=C1)C(C)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 238 g | |
YIELD: CALCULATEDPERCENTYIELD | 106.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |